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molecular formula C7H7ClN2O2 B065981 Methyl 6-amino-4-chloropyridine-2-carboxylate CAS No. 179555-07-8

Methyl 6-amino-4-chloropyridine-2-carboxylate

Cat. No. B065981
M. Wt: 186.59 g/mol
InChI Key: GSECHTJAODUARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972975

Procedure details

4-Chloropyridine-2,6-dicarboxylic acid, dimethyl ester (230 mg, 1 mmol) was converted to the monoacyl hydrazide by adding one-half equivalent of anyhydrous hydrazine. The monohydrazide was converted to the monoacyl azide by the methodology described in step B of Example 35. The title compound was obtained by applying the methodology described in step C of Example 35.
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
monoacyl hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monoacyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[N:5]=[C:4](C(OC)=O)[CH:3]=1.[NH2:16]N>>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[N:5]=[C:4]([NH2:16])[CH:3]=1

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
ClC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Step Two
Name
monoacyl hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Four
Name
monohydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
monoacyl azide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=C1)C(=O)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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